Trioctylsilane
Overview
Description
Trioctylsilane, with the chemical formula C24H52Si , is an organosilicon compound. It is a colorless liquid with a melting point of -130°C and a boiling point of 155°C . This compound is known for its use as a surfactant, lubricant, and in improving the fluidity and flexibility of certain polymers and plastics .
Preparation Methods
Trioctylsilane can be synthesized through hydrosilylation . . The reaction conditions typically involve the use of a catalyst such as iron (III) oxo acetate and chloro(trimethyl)silane, with the reaction mixture being stirred for about an hour at 65°C .
Chemical Reactions Analysis
Trioctylsilane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in certain chemical reactions.
Hydrosilylation: This is a key reaction where this compound adds across the double bonds of alkenes.
Substitution: It can participate in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts and chiral monodentate phosphorus ligands . Major products formed from these reactions include various organosilicon compounds.
Scientific Research Applications
Trioctylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of other organosilicon compounds.
Biology: It can be used in the preparation of biocompatible materials.
Industry: It is used in the production of lubricants, surfactants, and in improving the properties of polymers and plastics
Mechanism of Action
The mechanism of action of trioctylsilane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. It targets molecular pathways involving the addition of silicon-hydrogen bonds across double bonds in alkenes, facilitated by catalysts such as palladium .
Comparison with Similar Compounds
Trioctylsilane can be compared with other similar compounds such as:
Triethoxy(octyl)silane: This compound has a similar structure but with ethoxy groups instead of hydrogen atoms attached to the silicon.
Triethylsilane: Another similar compound used as a reducing agent in organic synthesis.
This compound is unique due to its long alkyl chains, which provide it with excellent impurity resistance and make it highly effective in improving the fluidity and flexibility of polymers and plastics .
Properties
InChI |
InChI=1S/C24H51Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHQYWRGFZFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885071 | |
Record name | Silane, trioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18765-09-8 | |
Record name | Trioctylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioctylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, trioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIOCTYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXO1XAL959 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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